![molecular formula C7H6Cl2N2 B1330240 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine CAS No. 5466-43-3](/img/structure/B1330240.png)
2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its derivatives has been explored through various methods. One approach involves a one-pot, three-component reaction using cyclopentanone, aromatic aldehyde, and guanidine hydrochloride to achieve 2-aminocyclopenta[d]pyrimidines. This method also allows for the synthesis of novel pyrimido[1,2-a]pyrimidines by using compound 3c as a building block . Another synthesis strategy developed for the preparation of highly substituted pyrimidines involves cyclization reactions with intramolecular amide addition to an iminium intermediate, which is formed in situ from 4-amino-pyrimidine-5-carboxamide and aldehydes .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was elucidated, revealing triclinic crystals with specific space group parameters and the presence of both classical and unclassical hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of cyclopenta[d]pyrimidine derivatives includes the ability to form various hydrogen bonds, which are crucial for the stability of the crystal structure. The presence of functional groups such as amino, cyano, and chloro substituents in the pyrimidine ring influences the types of reactions these compounds can undergo, including further derivatization . Additionally, the synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-ones from dichloro-formylpyrimidine, amines, and aldehydes demonstrates the potential for creating a diverse library of compounds through selective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of dichloro substituents and the cyclopenta[d]pyrimidine core contribute to the compounds' unique properties, such as their crystalline structure, solubility, and potential for forming hydrogen bonds. These properties are essential for understanding the compounds' behavior in various environments and their potential applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies : This compound and its derivatives are synthesized through one-pot multicomponent reactions, which are efficient and time-saving. They have been analyzed for their structure and characterized using various spectroscopic methods. These derivatives are considered to have potential biological activities, including antibacterial and antifungal properties (Tugcu & Turhan, 2018).
Biological Activities and Antioxidant Potential : Various derivatives of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and tested for their biological activities. For instance, 7-thio derivatives of this compound have been found to exhibit significant antioxidant activity, which depends on the structure of the substituent in the thioether fragment (Kononevich et al., 2014).
Pharmacological Potential : The compound and its derivatives have shown potential in drug discovery, particularly as inhibitors of certain enzymes. For instance, they have been evaluated for their inhibitory activities against enzymes like vascular endothelial growth factor receptor (VEGFR 2), showing promising results (Sobhy et al., 2019).
Synthesis of Novel Derivatives : Research has also focused on synthesizing new derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine, which have shown potential in various biological applications. These derivatives are synthesized by altering functional groups, thus modifying their chemical and biological properties (Papoyan et al., 2012).
Antibacterial Applications : Some derivatives of this compound have been evaluated for their antibacterial activity. Certain synthesized derivatives showed potential as antibacterial agents, indicating their relevance in the development of new antimicrobial compounds (Etemadi et al., 2016).
Chemical Synthesis and Structural Analysis : The compound is also utilized in the synthesis of intermediate compounds and for the study of structural and spectroscopic signatures. For example, the synthesis of 2,4-Dichloro-5-methoxy-pyrimidine, an intermediate compound of pyrimidine, has been reported using this compound (Liu Guo-ji, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHHAOFBLGZCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282687 | |
| Record name | 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5466-43-3 | |
| Record name | 5466-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





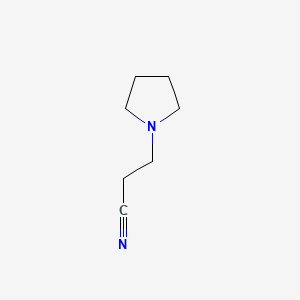

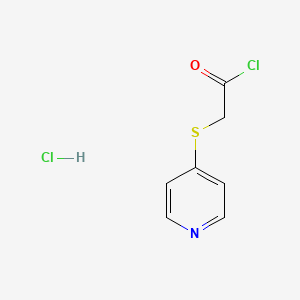

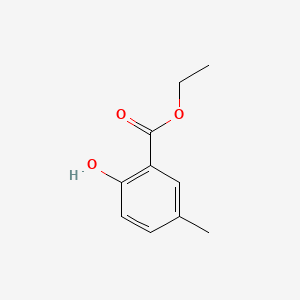




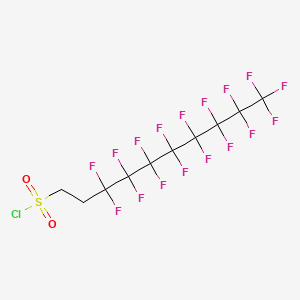
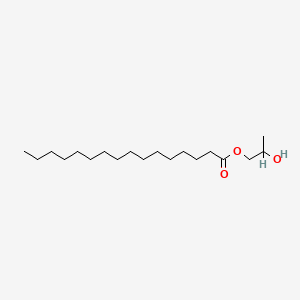
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)